![molecular formula C13H20N4O2 B2744258 Tert-butyl N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)carbamate CAS No. 2380169-47-9](/img/structure/B2744258.png)
Tert-butyl N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)carbamate
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Overview
Description
Tert-butyl N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)carbamate, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC).
Mechanism of Action
Tert-butyl N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)carbamate selectively and irreversibly binds to the mutated form of EGFR, inhibiting its activity and preventing the growth and proliferation of cancer cells. It does not affect the normal, wild-type EGFR, which is essential for normal cell growth and survival.
Biochemical and Physiological Effects:
Tert-butyl N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)carbamate has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation in NSCLC cells with EGFR T790M mutation. It also reduces tumor growth and prolongs survival in animal models of NSCLC. In clinical trials, Tert-butyl N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)carbamate has demonstrated a high response rate and prolonged progression-free survival in patients with EGFR T790M mutation.
Advantages and Limitations for Lab Experiments
One of the main advantages of Tert-butyl N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)carbamate is its selectivity for the mutated form of EGFR, which reduces the risk of off-target effects and toxicity. However, its irreversible binding to EGFR also limits its use in laboratory experiments that require reversible inhibition of EGFR activity. Additionally, the synthesis of Tert-butyl N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)carbamate is complex and requires specialized equipment and expertise.
Future Directions
Future research on Tert-butyl N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)carbamate could focus on developing more efficient and cost-effective synthesis methods, improving its selectivity and potency, and investigating its potential in combination with other targeted therapies or immunotherapies. Additionally, studies could explore the mechanisms of resistance to Tert-butyl N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)carbamate and identify new targets for the treatment of NSCLC.
Synthesis Methods
Tert-butyl N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)carbamate can be synthesized using a multi-step process that involves the reaction of tert-butyl N-methylcarbamate with 2-bromo-1-pyrazine followed by the reaction of the resulting intermediate with N-(3-chloro-4-fluorophenyl)acetamide. The final product is obtained after purification using column chromatography.
Scientific Research Applications
Tert-butyl N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)carbamate has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has shown promising results in patients with EGFR T790M mutation, which is associated with resistance to first-generation EGFR TKIs. Tert-butyl N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)carbamate has also demonstrated a favorable safety profile and manageable side effects in clinical trials.
properties
IUPAC Name |
tert-butyl N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)16(4)10-8-17(9-10)11-7-14-5-6-15-11/h5-7,10H,8-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJODJRNUQHJIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CN(C1)C2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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